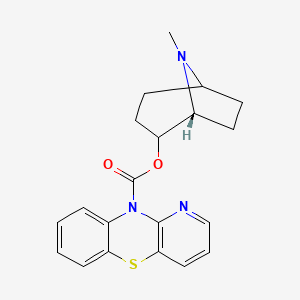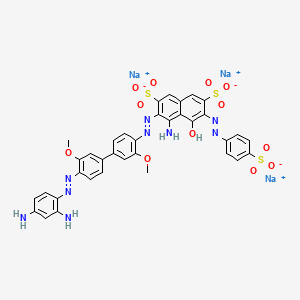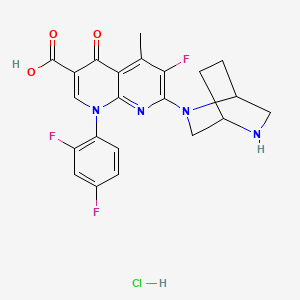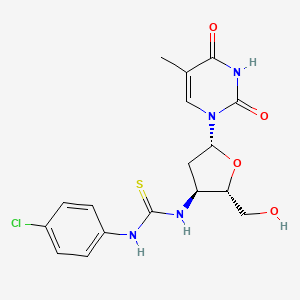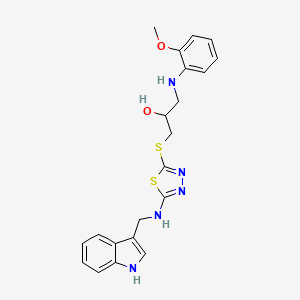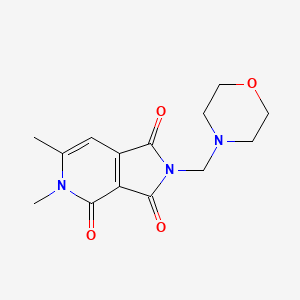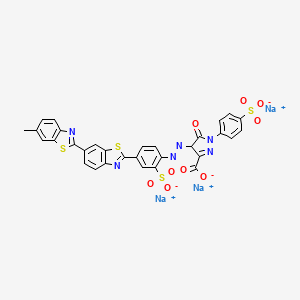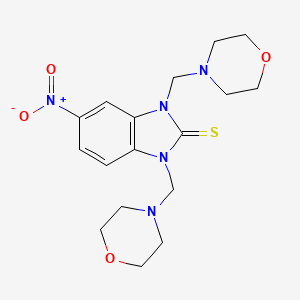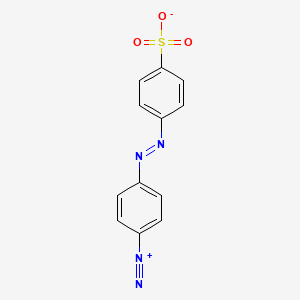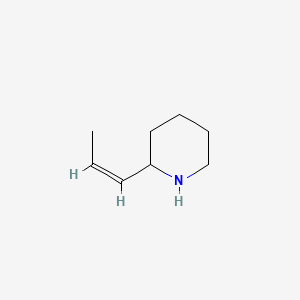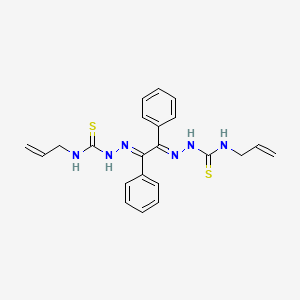
2,2'-(1,2-Diphenyl-1,2-ethanediylidene)bis(N-2-propenylhydrazinecarbothioamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(N-2-propenilhidrazincarbotioamida)-2,2’-(1,2-difenil-1,2-etanediilideno) es un compuesto orgánico que se caracteriza por su estructura única, que incluye dos grupos fenilo y dos grupos hidrazincarbotioamida conectados por una unidad central de etanediilideno
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Bis(N-2-propenilhidrazincarbotioamida)-2,2’-(1,2-difenil-1,2-etanediilideno) generalmente implica la reacción de 1,2-difeniletan-1,2-diona con N-2-propenilhidrazincarbotioamida en condiciones específicas. La reacción generalmente se lleva a cabo en un solvente adecuado, como etanol o metanol, a temperaturas elevadas para facilitar la formación del producto deseado.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El proceso se optimizaría para la eficiencia y el rendimiento, a menudo involucrando reactores de flujo continuo y sistemas automatizados para garantizar una calidad constante y un alto rendimiento.
Análisis De Reacciones Químicas
Tipos de reacciones
Bis(N-2-propenilhidrazincarbotioamida)-2,2’-(1,2-difenil-1,2-etanediilideno) puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden producir derivados de hidracina.
Sustitución: Los grupos fenilo pueden sufrir reacciones de sustitución aromática electrofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se utilizan típicamente.
Sustitución: Las reacciones de sustitución aromática electrofílica a menudo involucran reactivos como halógenos o compuestos nitro en condiciones ácidas.
Principales productos
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir dicetonas, mientras que la reducción puede producir derivados de hidracina.
Aplicaciones Científicas De Investigación
Bis(N-2-propenilhidrazincarbotioamida)-2,2’-(1,2-difenil-1,2-etanediilideno) tiene varias aplicaciones de investigación científica:
Química: Se utiliza como precursor en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se estudia por su potencial actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se está llevando a cabo la investigación para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas, como polímeros y tintes.
Mecanismo De Acción
El mecanismo por el cual Bis(N-2-propenilhidrazincarbotioamida)-2,2’-(1,2-difenil-1,2-etanediilideno) ejerce sus efectos implica interacciones con dianas moleculares como enzimas y receptores. El compuesto puede inhibir o activar vías específicas, lo que lleva a sus actividades biológicas observadas. Se requieren estudios detallados para dilucidar completamente estos mecanismos e identificar las dianas moleculares exactas involucradas.
Comparación Con Compuestos Similares
Compuestos similares
- Bis(N,N-dimetilhidrazincarbotioamida)-2,2’-(1-fenil-1,2-etanediilideno)
- 1,2-Difenil-1,2-etandiamina
- 4,4’-(1,2-Difenileteno-1,2-diil)difenol
Unicidad
Bis(N-2-propenilhidrazincarbotioamida)-2,2’-(1,2-difenil-1,2-etanediilideno) es único debido a su estructura específica, que confiere propiedades químicas y biológicas distintas
Propiedades
Número CAS |
124041-22-1 |
|---|---|
Fórmula molecular |
C22H24N6S2 |
Peso molecular |
436.6 g/mol |
Nombre IUPAC |
1-[(E)-[(2E)-1,2-diphenyl-2-(prop-2-enylcarbamothioylhydrazinylidene)ethylidene]amino]-3-prop-2-enylthiourea |
InChI |
InChI=1S/C22H24N6S2/c1-3-15-23-21(29)27-25-19(17-11-7-5-8-12-17)20(18-13-9-6-10-14-18)26-28-22(30)24-16-4-2/h3-14H,1-2,15-16H2,(H2,23,27,29)(H2,24,28,30)/b25-19+,26-20+ |
Clave InChI |
OLNSXIFKTZMZOQ-FQHZWJPGSA-N |
SMILES isomérico |
C=CCNC(=S)N/N=C(/C(=N/NC(=S)NCC=C)/C1=CC=CC=C1)\C2=CC=CC=C2 |
SMILES canónico |
C=CCNC(=S)NN=C(C1=CC=CC=C1)C(=NNC(=S)NCC=C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


